2-Amino-1,6-naphthalenedisulfonic acid

Descripción general

Descripción

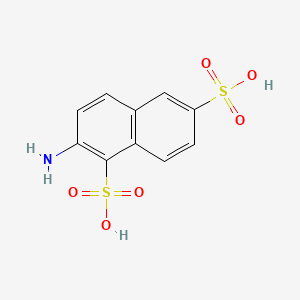

2-Amino-1,6-naphthalenedisulfonic acid is a useful research compound. Its molecular formula is C10H9NO6S2 and its molecular weight is 303.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dye Manufacturing

Azo Dye Production

- 2-Amino-1,6-naphthalenedisulfonic acid serves as a crucial intermediate in the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textiles, food, and cosmetics. The compound's ability to form stable complexes with metal ions enhances the dyeing properties and colorfastness of the resulting azo dyes .

Stability and Reactivity

- The presence of amino and sulfonic acid groups allows for increased reactivity in coupling reactions essential for azo dye formation. This reactivity is pivotal in producing dyes that exhibit strong hues and stability under various conditions.

Analytical Chemistry

Chromatographic Applications

- In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying various substances. Its derivatives can be employed in High-Performance Liquid Chromatography (HPLC) methods to separate complex mixtures due to their unique UV absorbance characteristics .

Fluorescent Probes

- The compound can also be modified to create fluorescent probes that are useful in biochemical assays. These probes facilitate the detection of specific biomolecules, enhancing the sensitivity and specificity of analytical methods .

Biochemical Research

Enzyme Inhibition Studies

- Research has indicated that this compound can act as an inhibitor for certain enzymes, making it a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and developing potential therapeutic agents .

Cell Culture Applications

- The compound's properties make it suitable for use in cell culture systems where it can influence cellular behavior or serve as a marker for studying cellular processes .

Environmental Applications

Water Treatment

- Due to its chemical properties, this compound may have applications in water treatment processes, particularly in removing heavy metals from wastewater. Its ability to form complexes with metal ions suggests potential use as a chelating agent .

Case Study 1: Azo Dye Synthesis

In a study conducted on the synthesis of azo dyes using this compound, researchers demonstrated that varying the reaction conditions (e.g., pH, temperature) significantly impacted the yield and color intensity of the resultant dye. The study highlighted how optimizing these parameters could lead to more efficient production processes.

Case Study 2: Enzyme Inhibition

A recent investigation explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that this compound could effectively modulate enzyme activity, suggesting its potential role in therapeutic applications targeting metabolic disorders.

Análisis De Reacciones Químicas

Diazotization and Quinone Formation

Diazotization is a critical reaction for ANSA, enabling the synthesis of naphthoquinone-diazide derivatives. This process involves nitrosation of the amino group followed by oxidation:

Reaction Conditions :

-

Diazotization occurs in acidic media (e.g., hydrochloric acid) with sodium nitrite at 10–30°C .

-

Subsequent oxidation with hydrogen peroxide (H₂O₂) or iodine catalysts (KI/NaI) yields 1,2-naphthoquinone-2-diazide-6-sulfonic acid .

Key Findings :

| Reagent | Temperature | pH | Conversion Efficiency |

|---|---|---|---|

| H₂O₂ + MgO | 6–10°C | 8.6–10.0 | 11.7% |

| KI + MgO | 10°C | 6.6 | 81.5% |

| NaI + H₂O₂ | 14°C | 4.5 | 89% |

Higher yields are achieved with iodide catalysts due to enhanced electron transfer during oxidation .

Oxidation Reactions

The amino group undergoes oxidation to form nitroso or nitro derivatives, depending on the oxidizing agent:

-

With KMnO₄ : Likely degrades the naphthalene backbone (predicted based on analogous naphthalenedisulfonic acid behavior) .

Stability Note : ANSA’s sulfonic acid groups stabilize the aromatic ring against harsh oxidation, limiting backbone degradation under mild conditions .

Substitution Reactions

The sulfonic acid groups participate in nucleophilic substitution, enabling derivatization:

Examples :

-

Sulfonate Ester Formation : Reacts with alkyl halides (e.g., methyl iodide) in alkaline media to form methyl esters.

-

Salt Formation : Neutralization with bases (e.g., NaOH, MgO) produces monosodium or magnesium salts, critical for solubility in industrial applications .

Reaction Efficiency :

| Substrate | Base | Product Solubility (g/100 mL) |

|---|---|---|

| ANSA + CH₃I | NaOH | 12.5 (in H₂O) |

| ANSA + MgO | — | 8.2 (in H₂O) |

Complexation and Chelation

ANSA forms coordination complexes with transition metals, useful in dye synthesis:

-

Metal Complexation : Binds to Fe³⁺, Cu²⁺, and Al³⁺ via sulfonate and amino groups, forming colored complexes .

-

Applications : Used in textile dyes and photoresist formulations .

Thermal Decomposition

At elevated temperatures (>200°C), ANSA undergoes desulfonation and decomposition:

-

Kinetics : Follows first-order kinetics with an activation energy of ~120 kJ/mol (estimated from analogous sulfonic acids) .

Environmental Degradation

While ANSA itself is resistant to microbial degradation, structural analogs like 2,6-naphthalenedisulfonic acid are metabolized by Moraxella spp. via dioxygenase pathways . This suggests potential biodegradation routes under specific conditions, though ANSA’s amino group may hinder enzymatic activity.

Propiedades

IUPAC Name |

2-aminonaphthalene-1,6-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2/c11-9-4-1-6-5-7(18(12,13)14)2-3-8(6)10(9)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFPDISKVNULGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593372 | |

| Record name | 2-Aminonaphthalene-1,6-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6838-02-4, 19532-04-8 | |

| Record name | 2-Amino-1,6-naphthalenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006838024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminonaphthalene-1,6-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-1,6-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY66K1HFN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.